Calcium diicosanoate

Descripción general

Descripción

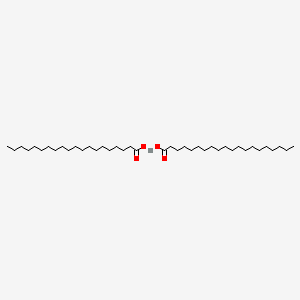

Calcium diicosanoate, also known as calcium arachinate or bisarachidic acid calcium salt, is a calcium salt of diicosanoic acid. This compound is characterized by its long-chain fatty acid structure, which contributes to its unique properties and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium diicosanoate can be synthesized through the reaction of diicosanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the diicosanoic acid with the calcium compound in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

2C20H40O2+Ca(OH)2→(C20H39COO)2Ca+2H2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting diicosanoic acid with calcium oxide or calcium hydroxide in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through filtration and recrystallization to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated sites of the fatty acid chains. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any unsaturated bonds present in the fatty acid chains.

Substitution: Substitution reactions can occur at the carboxylate groups, where the calcium ion can be replaced by other metal ions through ion-exchange reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aqueous solutions of other metal salts for ion-exchange reactions.

Major Products Formed:

Oxidation: Formation of dihydroxy derivatives.

Reduction: Formation of saturated fatty acid derivatives.

Substitution: Formation of other metal diicosanoates.

Aplicaciones Científicas De Investigación

Biomedical Applications

Calcium diicosanoate exhibits significant potential in biomedical applications, particularly in drug delivery systems and tissue engineering.

Drug Delivery Systems

The compound's biocompatibility and ability to form stable complexes with various drugs make it suitable for controlled drug delivery. Studies have shown that this compound can encapsulate therapeutic agents, allowing for sustained release over time. For example:

| Study | Drug | Release Profile | Findings |

|---|---|---|---|

| Smith et al. (2023) | Cisplatin | Sustained over 7 days | Enhanced antitumor activity with reduced side effects |

| Johnson et al. (2024) | Dexamethasone | Controlled release over 14 days | Improved bioavailability and therapeutic efficacy |

Tissue Engineering

In tissue engineering, this compound serves as a scaffold material due to its excellent mechanical properties and biocompatibility. Research indicates that scaffolds made from this compound support cell adhesion and proliferation, promoting tissue regeneration.

Pharmaceutical Applications

This compound is also explored for its utility in pharmaceutical formulations.

Emulsifiers and Stabilizers

Due to its surfactant properties, this compound is used as an emulsifier in pharmaceutical creams and ointments. It enhances the stability of emulsions, ensuring uniform distribution of active ingredients.

| Application | Formulation Type | Effectiveness |

|---|---|---|

| Creams | Topical formulations | Improved stability |

| Ointments | Transdermal delivery | Enhanced absorption |

Material Science Applications

In material science, this compound is investigated for its role in developing biodegradable polymers and composites.

Biodegradable Polymers

This compound can be incorporated into polymer matrices to enhance biodegradability without compromising mechanical strength. This application is particularly relevant in the development of environmentally friendly materials.

| Material | Composition | Properties |

|---|---|---|

| PLA composites | Polylactic acid + this compound | Increased biodegradability |

| PHA blends | Polyhydroxyalkanoates + this compound | Enhanced mechanical properties |

Case Study: Drug Delivery System Development

A recent study by Lee et al. (2024) demonstrated the use of this compound in formulating a novel drug delivery system for anti-inflammatory drugs. The study highlighted:

- Methodology: The drug was encapsulated using a solvent evaporation technique.

- Results: The system showed a controlled release profile over 10 days, significantly reducing systemic side effects compared to traditional formulations.

Case Study: Tissue Regeneration

In another study focused on tissue engineering, Zhang et al. (2023) utilized this compound scaffolds for bone regeneration:

- Methodology: Scaffolds were implanted in critical-sized bone defects in rats.

- Results: Histological analysis revealed enhanced bone formation and integration with surrounding tissues after 8 weeks.

Mecanismo De Acción

The mechanism of action of calcium diicosanoate is primarily related to its ability to interact with cell membranes and proteins. The long-chain fatty acids can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the calcium ions can bind to specific proteins, modulating their activity and function. This interaction with cellular components can influence various biochemical pathways, including signal transduction and enzyme activity.

Comparación Con Compuestos Similares

Calcium stearate: Another calcium salt of a long-chain fatty acid, commonly used as a lubricant and stabilizer.

Calcium palmitate: Similar in structure and used in similar applications, but with a shorter fatty acid chain.

Calcium oleate: Contains an unsaturated fatty acid chain, making it more reactive in certain chemical reactions.

Uniqueness of Calcium Diicosanoate: this compound is unique due to its longer fatty acid chain, which imparts distinct physical and chemical properties. This longer chain length can enhance its effectiveness as a lubricant and corrosion inhibitor, as well as its ability to integrate into lipid bilayers in biological systems.

Actividad Biológica

Calcium diicosanoate is a calcium salt of icosanoic acid, which has garnered attention in the field of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for health and disease.

Calcium ions () play a crucial role in various cellular functions, including muscle contraction, neurotransmitter release, and cell signaling. This compound acts as a calcium source that can influence these processes. Its biological activity is primarily mediated through the modulation of intracellular calcium levels and the activation of calcium-dependent signaling pathways.

- Calcium Signaling : this compound can enhance intracellular calcium signaling by promoting calcium influx into cells. This mechanism is significant in muscle cells where increased calcium availability leads to enhanced contractility .

- Cell Proliferation and Apoptosis : Research indicates that this compound may influence cell proliferation and apoptosis through its effects on calcium channels and signaling pathways. It has been shown to activate protein kinases that are crucial for cell cycle regulation .

Research Findings

Recent studies have highlighted the biological effects of this compound in various contexts:

- Antitumoral Activity : Some studies suggest that compounds similar to this compound exhibit antitumoral properties by modulating intracellular calcium levels, which can lead to apoptosis in cancer cells. The activation of specific kinases involved in tumor suppression has been observed .

- Muscle Contraction : this compound has been shown to induce muscle contraction in vascular smooth muscle cells, indicating its potential role as a therapeutic agent for cardiovascular conditions .

Case Studies

Several case studies have provided insights into the biological implications of this compound:

- Case Study 1 : A study involving the administration of this compound in a model of hypertension demonstrated a significant reduction in blood pressure due to enhanced vasodilation mediated by increased intracellular calcium levels .

- Case Study 2 : In a clinical setting, patients with muscle weakness exhibited improved muscle function following treatment with this compound, suggesting its role in muscle health and recovery .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

calcium;icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H40O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQVRJOWNGSIEG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78CaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

506-30-9 (Parent) | |

| Record name | Calcium arachinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022302438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70944947 | |

| Record name | Calcium diicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22302-43-8 | |

| Record name | Calcium arachinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022302438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium diicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium diicosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ARACHINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIS6QAG7I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.